3-Chloro-2-hydroxypropyl methacrylate

Übersicht

Beschreibung

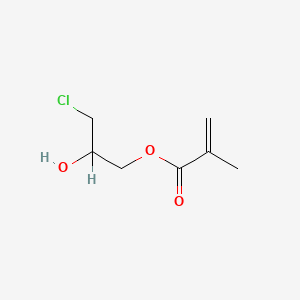

3-Chloro-2-hydroxypropyl methacrylate is a chemical compound with the molecular formula C7H11ClO3. It is also known by its IUPAC name, (3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate. This compound is a methacrylate ester, characterized by the presence of both a hydroxyl group and a chloroalkyl group. It is widely used in the synthesis of various polymers and copolymers due to its reactive nature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydroxypropyl methacrylate is typically synthesized through the reaction of epichlorohydrin with methacrylic acid in the presence of an alkaline catalyst. The reaction proceeds as follows: [ \text{Epichlorohydrin} + \text{Methacrylic Acid} \rightarrow \text{this compound} ] The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction between epichlorohydrin and methacrylic acid is optimized for efficiency. The process includes steps such as purification, distillation, and stabilization to produce a high-quality product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2-hydroxypropyl methacrylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloroalkyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Polymerization: The methacrylate group allows for radical polymerization, forming homopolymers and copolymers.

Esterification: The hydroxyl group can react with carboxylic acids to form esters

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

Esterification: Carboxylic acids and acid catalysts are used under reflux conditions.

Major Products Formed:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Polymerization: Homopolymers and copolymers with diverse properties.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Homopolymerization and Copolymerization

CHPMA can undergo homopolymerization and copolymerization with other methacrylic monomers, such as methyl methacrylate. The resulting polymers exhibit unique properties that are beneficial for various applications, including adhesives, coatings, and sealants. The synthesis conditions significantly affect the molecular weight and thermal properties of the resulting polymers .

Block Copolymers

Recent studies have focused on the preparation of block copolymers containing CHPMA. For instance, polystyrene-block-poly((this compound)-co-(4-methoxymethylstyrene)) has been synthesized using nitroxide-mediated polymerization. These block copolymers demonstrate enhanced mechanical properties and thermal stability, making them suitable for advanced materials in coatings and biomedical applications .

Environmental Applications

Dye Adsorption and Degradation

One significant application of CHPMA is in the development of nanocomposites for environmental remediation. A study reported the creation of a TiO2-poly(this compound) (TiO2-PCHPMA) composite that effectively adsorbs cationic dyes like methylene blue (MB) from aqueous solutions. The composite achieved a remarkable adsorption efficiency of 99% within 5 minutes at 28 °C. Furthermore, under UV irradiation, the degradation efficiency of MB was reported to be 94% after three hours .

Selective Removal of Pollutants

The electrostatic interactions facilitated by the chloroalkyl groups in CHPMA enhance its ability to selectively interact with ionic pollutants. This property allows for the selective removal of cationic dyes while demonstrating minimal interaction with anionic dyes . Such selectivity is crucial for treating industrial wastewater containing mixed dye effluents.

Material Science Applications

Adhesives and Coatings

The unique chemical structure of CHPMA allows it to be used as a reactive diluent in adhesives and coatings. Its ability to crosslink with other polymers enhances the mechanical strength and durability of these materials, making them suitable for demanding applications in construction and automotive industries.

Biomedical Applications

The biocompatibility of CHPMA derivatives has led to investigations into their use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The functional groups present in CHPMA can be modified to improve interaction with biological tissues or to release therapeutic agents in a controlled manner.

Case Studies

Wirkmechanismus

The mechanism of action of 3-chloro-2-hydroxypropyl methacrylate involves its reactive functional groups. The chloroalkyl group can undergo nucleophilic substitution, allowing for the attachment of various ligands. The methacrylate group enables radical polymerization, forming polymers with desired properties. These reactions are facilitated by the presence of catalysts and initiators, which help in the formation of stable products .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-3-chloropropyl methacrylate

- 2-N-Morpholinoethyl methacrylate

- 4-Chloromethylstyrene

Comparison: 3-Chloro-2-hydroxypropyl methacrylate is unique due to the presence of both hydroxyl and chloroalkyl groups, which provide dual reactivity. This makes it more versatile compared to similar compounds that may only have one reactive group. For example, 2-N-Morpholinoethyl methacrylate has higher polarizability and lower surface tension but lacks the dual functionality of this compound .

Biologische Aktivität

3-Chloro-2-hydroxypropyl methacrylate (CHPMA) is an important compound in polymer chemistry, particularly known for its applications in biocompatible materials and drug delivery systems. This article reviews the biological activity of CHPMA, focusing on its synthesis, properties, and various applications, supported by case studies and research findings.

This compound is synthesized through free radical polymerization. Its structure includes a chloro group that enhances reactivity and allows for functionalization. The compound can be copolymerized with other monomers to create materials with tailored properties for specific applications, such as drug delivery systems and hydrogels.

1. Antimicrobial Properties

Research indicates that CHPMA-based polymers exhibit significant antimicrobial activity. For instance, a study demonstrated that poly(this compound) (PCHPMA) showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism is attributed to the release of chlorinated compounds that disrupt bacterial cell membranes .

2. Drug Delivery Systems

CHPMA has been utilized in drug delivery frameworks due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner. For example, CHPMA-based nanoparticles have been shown to effectively deliver anticancer drugs, improving therapeutic efficacy while minimizing side effects .

3. Biocompatibility Studies

Several studies have assessed the biocompatibility of CHPMA. In vitro tests using human cell lines indicated that CHPMA exhibits low cytotoxicity and promotes cell adhesion and proliferation. This makes it suitable for biomedical applications such as tissue engineering and regenerative medicine .

Case Study 1: Photocatalytic Applications

In a recent study, TiO2-poly(this compound) composites were developed for photocatalytic degradation of dyes in wastewater. The results showed that these composites could adsorb cationic dyes with over 99% efficiency within minutes and significantly enhance degradation rates under UV light exposure .

| Parameter | Value |

|---|---|

| Adsorption Efficiency | 99% for cationic dyes |

| Degradation Rate | 94% after 3 hours |

| Recyclability | 96% efficiency |

Case Study 2: Glycoprotein Separation

Another application involved using CHPMA in monolithic materials for glycoprotein separation. The study highlighted the unique molecular recognition ability of CHPMA-based materials, achieving high separation efficiency under physiological conditions. This demonstrates the versatility of CHPMA in biochemical applications .

Research Findings

Recent investigations into CHPMA have focused on its thermal stability and mechanical properties when used in various polymeric forms. The thermal degradation studies suggest that CHPMA retains structural integrity up to significant temperatures before undergoing decomposition, making it suitable for high-temperature applications .

Additionally, the incorporation of functional groups into CHPMA copolymers has been shown to enhance their biological activity further, allowing for specific targeting in drug delivery systems.

Eigenschaften

IUPAC Name |

(3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKMFQGAZVMXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30607-87-5 | |

| Record name | Poly(3-chloro-2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30884512 | |

| Record name | 1-Chloro-3-methacryloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13159-52-9 | |

| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-3-methacryloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Chloro-2-hydroxypropyl methacrylate?

A1: The molecular formula for this compound (CHPMA) is C₇H₁₁ClO₃, and its molecular weight is 194.62 g/mol.

Q2: What spectroscopic data is available for characterizing CHPMA?

A2: Fourier transform infrared spectroscopy (FTIR) is commonly used to characterize CHPMA, confirming the presence of characteristic functional groups [, , , ].

Q3: What are the advantages of using CHPMA in copolymerization reactions with other methacrylates, such as methyl methacrylate (MMA)?

A3: CHPMA exhibits excellent copolymerization characteristics with methacrylates like MMA []. It offers lower polymerization shrinkage compared to MMA [, ] and improved adhesion to various substrates like metal and glass due to the presence of -OH and -Cl groups in its side chain [, ].

Q4: How does the presence of CHPMA influence the thermal properties of copolymers?

A4: The incorporation of CHPMA into copolymers can impact their thermal properties. Studies have shown that increasing the content of acrylamide or methacrylamide units in CHPMA-based copolymers influences properties such as density, glass transition temperature, and thermal stability [].

Q5: What are some notable applications of CHPMA in material science?

A5: CHPMA serves as a key component in various materials. For instance, CHPMA-modified TiO₂ nanoparticles have demonstrated efficacy as adsorbents in solid-phase extraction of organophosphorus pesticides from water []. Additionally, CHPMA-based coatings exhibit desirable properties such as hydrophobicity and water resistance [, ].

Q6: How is CHPMA employed in separation science?

A6: CHPMA plays a crucial role in the development of stationary phases for chromatographic separations. For example, octadecylamine-modified poly(CHPMA-co-ethylene dimethacrylate) microspheres have been successfully used as a stationary phase in reversed-phase chromatography for separating alkylbenzenes and phenols []. Similarly, CHPMA-based monoliths have been functionalized with various ligands for applications in capillary electrochromatography [, ].

Q7: Can CHPMA-based materials be used for the removal of specific contaminants from water?

A7: Yes, researchers have successfully utilized CHPMA-based materials for water purification. For instance, a CHPMA-based polymer modified with amino-bis-(cis-propan 2,3 diol) functions effectively removes boron from water []. Furthermore, TiO₂-poly(CHPMA) nanocomposites show promise for the selective adsorption and degradation of dyes from industrial effluents [, ].

Q8: How do the properties of CHPMA make it suitable for preparing microspheres and other structured materials?

A8: CHPMA's versatility allows for the preparation of microspheres through different polymerization techniques, including precipitation and dispersion polymerization []. The choice of solvent and stabilizer during polymerization significantly influences the particle size, size distribution, and yield of the resulting microspheres []. This control over particle morphology makes CHPMA-based materials attractive for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.